molecular formula C13H13ClNO3P B14467476 6-Chloropyridin-2-yl ethyl phenylphosphonate CAS No. 66173-77-1

6-Chloropyridin-2-yl ethyl phenylphosphonate

Cat. No.: B14467476
CAS No.: 66173-77-1
M. Wt: 297.67 g/mol
InChI Key: IBBOQJBMJZEJMP-UHFFFAOYSA-N
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Description

6-Chloropyridin-2-yl ethyl phenylphosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a chloropyridine ring attached to an ethyl phenylphosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyridin-2-yl ethyl phenylphosphonate typically involves the reaction of 6-chloropyridine with ethyl phenylphosphonate under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as column chromatography or recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloropyridin-2-yl ethyl phenylphosphonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in DMF or THF.

Major Products Formed

    Oxidation: Formation of corresponding phosphonic acids.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-Chloropyridin-2-yl ethyl phenylphosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloropyridin-2-yl ethyl phenylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biochemical pathways, it can modulate signal transduction processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloropyridin-2-yl methyl phenylphosphonate
  • 6-Chloropyridin-2-yl ethyl methylphosphonate
  • 6-Chloropyridin-2-yl ethyl diphenylphosphonate

Uniqueness

6-Chloropyridin-2-yl ethyl phenylphosphonate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specialized applications in research and industry.

Properties

CAS No.

66173-77-1

Molecular Formula

C13H13ClNO3P

Molecular Weight

297.67 g/mol

IUPAC Name

2-chloro-6-[ethoxy(phenyl)phosphoryl]oxypyridine

InChI

InChI=1S/C13H13ClNO3P/c1-2-17-19(16,11-7-4-3-5-8-11)18-13-10-6-9-12(14)15-13/h3-10H,2H2,1H3

InChI Key

IBBOQJBMJZEJMP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)OC2=NC(=CC=C2)Cl

Origin of Product

United States

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